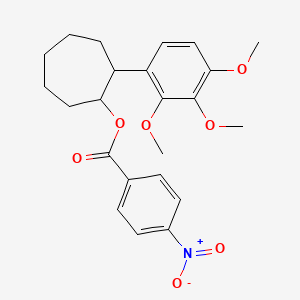![molecular formula C17H8Cl2O B14698610 7H-Benz[de]anthracen-7-one, 4,9-dichloro- CAS No. 24092-48-6](/img/structure/B14698610.png)
7H-Benz[de]anthracen-7-one, 4,9-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Benz[de]anthracen-7-one, 4,9-dichloro- is a chemical compound with a complex structure It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of chlorine atoms at the 4 and 9 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- typically involves multi-step organic reactions. One common method includes the chlorination of 7H-Benz[de]anthracen-7-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7H-Benz[de]anthracen-7-one, 4,9-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
科学的研究の応用
7H-Benz[de]anthracen-7-one, 4,9-dichloro- has been studied for its applications in several scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
7H-Benz[de]anthracen-7-one: Lacks the chlorine substituents, leading to different chemical properties.
4,9-Dichloroanthracene: Similar structure but lacks the ketone group, affecting its reactivity and applications.
Benzanthrone: Another PAH with different substitution patterns, used in dye production.
特性
CAS番号 |
24092-48-6 |
|---|---|
分子式 |
C17H8Cl2O |
分子量 |
299.1 g/mol |
IUPAC名 |
4,9-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-2-1-3-12-15(19)7-6-13(16(11)12)17(20)14(10)8-9/h1-8H |
InChIキー |
UQFXJHFNAKHHKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C(C3=O)C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


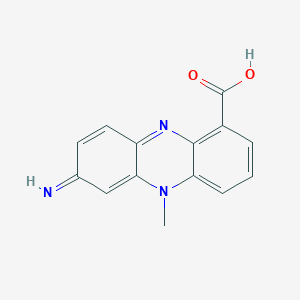
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
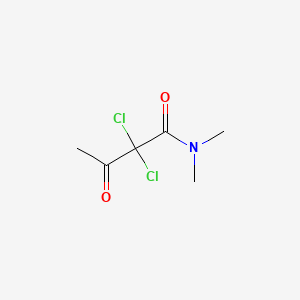
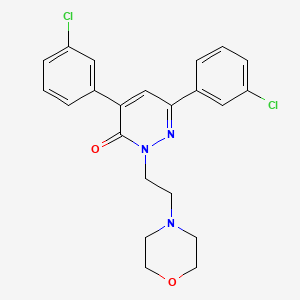
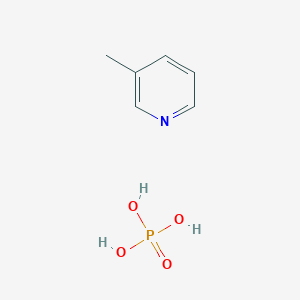
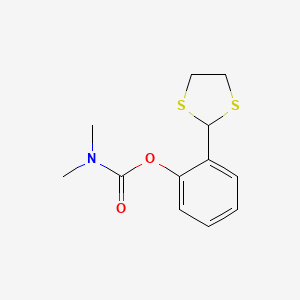
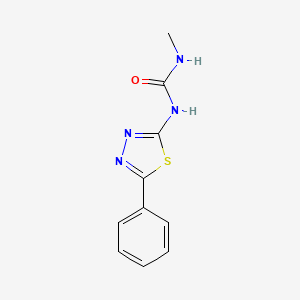
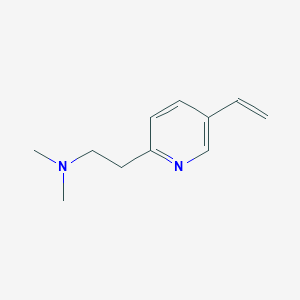
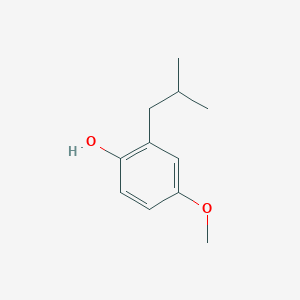
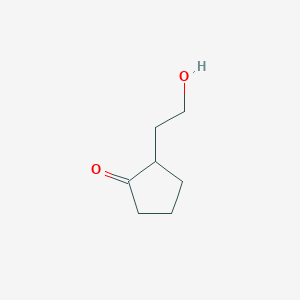
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
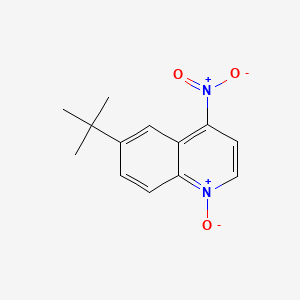
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
